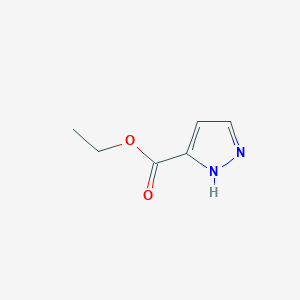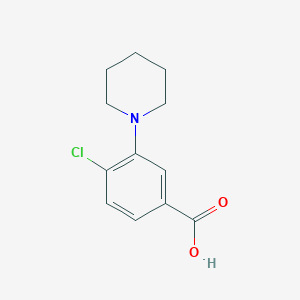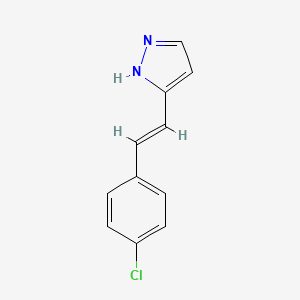
2,2-ジメチル-3,4-ジヒドロナフタレン-1-オン
概要
説明
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a clear, light lemon/lime liquid with a hint of pink . This compound is known for its unique structure, which includes a naphthalene ring system with a ketone functional group and two methyl groups at the 2-position .
科学的研究の応用
作用機序
Target of Action
This compound is primarily used as a reagent in organic synthesis reactions .
Mode of Action
It is known to participate in various organic synthesis reactions .
Action Environment
It is known to be a stable compound under normal storage conditions and is soluble in organic solvents like alcohol and ether .
生化学分析
Biochemical Properties
2,2-Dimethyl-3,4-dihydronaphthalen-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3,4-dihydronaphthalen-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either the inhibition or activation of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage .
Metabolic Pathways
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biochemical activities. The compound can also affect metabolic flux, altering the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3,4-dihydronaphthalen-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one can be achieved through various methods. One common method involves the reaction of 2-(2-Iodophenyl)ethan-1-ol with a suitable base . The reaction typically requires anhydrous conditions and is carried out at room temperature . Another method involves the Claisen-Schmidt condensation reaction, which is a well-known route for synthesizing such compounds .
Industrial Production Methods: Industrial production of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3,4-dihydronaphthalen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .
類似化合物との比較
2,2-Dimethyl-3,4-dihydronaphthalen-1-one can be compared with other similar compounds, such as:
1-Tetralone:
2-Methyl-1-tetralone: This compound has a similar structure but with only one methyl group at the 2-position.
3,4-Dihydronaphthalen-1-one: This compound lacks the methyl groups and has a simpler structure.
The uniqueness of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNPKXCRBTDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448347 | |
| Record name | 2,2-dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2977-45-9 | |
| Record name | 2,2-dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B1353679.png)
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)










